2-(3-Bromophenoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLXUAFDWJHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromophenoxy)benzonitrile and its Structural Analogs: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The diaryl ether nitrile scaffold represents a cornerstone in modern medicinal chemistry, offering a privileged structural motif for engaging a diverse array of biological targets. At the heart of this chemical class lies 2-(3-Bromophenoxy)benzonitrile, a versatile intermediate that masterfully combines the conformational influence of a diaryl ether linkage, the bio-electronic properties of a nitrile pharmacophore, and the synthetic versatility of an aryl bromide. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 2-(3-Bromophenoxy)benzonitrile and its analogs. We will dissect established synthetic protocols, elucidate the causality behind experimental choices, and examine the structure-activity relationships that drive the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular architecture in their scientific pursuits.
Introduction: The Strategic Importance of the Diaryl Ether Nitrile Core
Diaryl ethers are a class of organic compounds that feature prominently in natural products and pharmaceuticals.[1] The ether linkage, while seemingly simple, imparts a specific three-dimensional geometry that is often crucial for high-affinity binding to protein targets. When combined with a nitrile group, the resulting diaryl ether nitrile scaffold gains a potent and versatile pharmacophore. The nitrile functional group is a key structural motif in numerous pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and for its metabolic stability.[2][3]
2-(3-Bromophenoxy)benzonitrile emerges as a particularly valuable molecule within this class. Its structure contains three key features:
-
The Diaryl Ether Backbone: Provides a semi-rigid conformational scaffold.
-
The Benzonitrile Moiety: The electron-withdrawing nitrile group not only influences the electronic properties of the molecule but also serves as a key interaction point with biological targets and a handle for further chemical transformations.[4]
-
The Bromophenyl Ring: The bromine atom is a critical synthetic handle, enabling a wide range of post-synthesis modifications through modern cross-coupling reactions.[5] This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery.[6][7]
This guide will explore the synthesis of this core structure and demonstrate how it can be elaborated into a library of diverse analogs for biological screening.
Synthesis and Chemical Properties
The construction of 2-(3-Bromophenoxy)benzonitrile and its analogs relies on robust and well-established synthetic methodologies. The primary challenge is the formation of the diaryl ether C-O bond, for which the Ullmann condensation is the classic and most important method.[1][8]
Core Synthesis: The Ullmann Condensation
The Ullmann condensation, first described in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide salt) to form a diaryl ether.[8][9] The reaction typically requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[10]
The general mechanism involves the reaction of an alkali metal aryl oxide with an aryl halide in the presence of copper salts.[1] While modern variations have introduced soluble copper catalysts and ligands to improve efficiency and mildness, the traditional protocol remains highly effective.[10]
Caption: Workflow for Ullmann Condensation Synthesis.
Causality: This protocol is designed to maximize the coupling efficiency by using a polar aprotic solvent (DMF) to dissolve the reactants and a base (K₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide. Cuprous iodide (CuI) is a common and effective copper catalyst for this transformation.[9][10]
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), 2-chlorobenzonitrile (1.0-1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and cuprous iodide (CuI, 0.1-0.2 eq.).
-
Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The high temperature is necessary to overcome the activation energy of the C-O bond formation.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure diaryl ether.
Synthesis of Structural Analogs: Leveraging the Bromo-Substituent
The bromine atom on the phenoxy ring is a key point of diversification. Its presence allows for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to probe the structure-activity relationship. The Sonogashira coupling is a powerful example, used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12]
Caption: Diversification of the core scaffold via cross-coupling.
Causality: This reaction employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the catalytic cycle.[11] An amine base is used to deprotonate the alkyne and neutralize the H-X byproduct.[12]
-
Setup: In a reaction vessel, dissolve 2-(3-Bromophenoxy)benzonitrile (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and cuprous iodide (CuI, 2-5 mol%) in a suitable solvent mixture like DMF or THF and an amine base (e.g., triethylamine, Et₃N).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can poison the catalyst.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.[13]
-
Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify the residue using column chromatography to obtain the desired alkyne-substituted analog.
Physicochemical Properties
The properties of the core molecule are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNO | [14] (structure-based) |
| Molecular Weight | ~286.12 g/mol | [14] (structure-based) |
| Appearance | Typically a solid | General Knowledge |
| LogP (Predicted) | ~3.7-4.0 | [15] (analog-based) |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | [16] (analog-based) |
| Rotatable Bond Count | 2 | [16] (analog-based) |
Note: Experimental data for 2-(3-Bromophenoxy)benzonitrile is not widely published; values are based on closely related structures and computational predictions.
Applications in Medicinal Chemistry and Drug Discovery
The 2-(phenoxy)benzonitrile framework and its analogs have demonstrated significant potential across various therapeutic areas. Their utility stems from the favorable combination of the diaryl ether's structural properties and the nitrile's electronic and interactive capabilities.
The Diaryl Ether Scaffold: A Privileged Structure
The diaryl ether motif is found in numerous biologically active compounds. For example, analogs of the diaryl ether triclosan have been developed as potent inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[17][18] The specific torsion angles of the ether linkage orient the two aromatic rings in a defined spatial arrangement, which can be optimal for fitting into the binding pockets of enzymes and receptors.
The Nitrile as a Versatile Pharmacophore
The nitrile group is far more than a simple synthetic intermediate; it is a powerful pharmacophore that contributes significantly to a molecule's biological activity.[19]
-
Enzyme Inhibition: The linear geometry and strong dipole moment of the nitrile group allow it to act as a reversible or irreversible inhibitor of enzymes, particularly cysteine proteases and peptidases.[3]
-
Bioisosterism: It can serve as a bioisostere for a carbonyl group or a terminal alkyne, offering similar steric and electronic properties with improved metabolic stability.
-
Metabolic Stability: The C≡N triple bond is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
Structure-Activity Relationship (SAR) Studies
The true power of the 2-(3-Bromophenoxy)benzonitrile scaffold lies in its suitability for SAR studies. By systematically modifying the substituents on both aromatic rings, researchers can map the chemical space required for optimal biological activity.
-
Antiplasmodial Activity: Studies on 2-phenoxybenzamides, which share the core diaryl ether structure, have shown that substitutions on the phenoxy ring significantly impact antiplasmodial activity. For instance, moving a substituent from the ortho to the para position can dramatically increase potency.[20]
-
Antiproliferative Activity: In studies of steroidal diaryl ethers, the nature of the substituent on the phenoxy ring (e.g., hydrogen vs. fluorine) was shown to have a profound effect on antiproliferative activity against cancer cell lines.[21]
-
TRPV1 Antagonism: In the development of antagonists for the TRPV1 receptor (implicated in pain), modifications to the C-region of phenylpropanamide analogs, which can be accessed via precursors like our title compound, were critical for achieving high potency.[6]
These examples underscore the importance of having a synthetically tractable core like 2-(3-Bromophenoxy)benzonitrile, which allows for the rapid generation and testing of diverse analogs to build a comprehensive understanding of the SAR.
Conclusion
2-(3-Bromophenoxy)benzonitrile is a strategically important molecule that serves as a gateway to a rich chemical space of diaryl ether nitriles. Its synthesis is grounded in robust chemical principles, primarily the Ullmann condensation, while its structure is primed for extensive diversification through modern cross-coupling reactions. The combination of a conformationally defined diaryl ether backbone, a versatile nitrile pharmacophore, and a modifiable bromophenyl ring makes this scaffold exceptionally valuable for researchers in drug discovery and materials science. By understanding the synthesis, properties, and strategic applications outlined in this guide, scientists can effectively harness the potential of 2-(3-Bromophenoxy)benzonitrile and its analogs to develop novel molecules with tailored functions and activities.
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available from: [Link]
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Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed. Available from: [Link]
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Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available from: [Link]
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Microwave-Assisted Synthesis of Diaryl Ethers | Download Table - ResearchGate. Available from: [Link]
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2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem. Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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2-(2-Bromophenoxy)benzonitrile(CAS# 2183475-72-9 ) - angenechemical.com. Available from: [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available from: [Link]
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Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. Available from: [Link]
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Preparation of benzonitrile - PrepChem.com. Available from: [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. Available from: [Link]
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed. Available from: [Link]
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Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans - PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to 2-(3-Bromophenoxy)benzonitrile: Sourcing, Synthesis, and Strategic Application in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Bromophenoxy)benzonitrile is a deceptively simple yet powerful molecular scaffold that has garnered significant interest in the field of medicinal chemistry. Its strategic combination of a diaryl ether linkage, a synthetically versatile nitrile group, and a bromine atom ripe for cross-coupling reactions makes it a valuable building block for complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its commercial availability, quality control standards, and common synthetic routes. Furthermore, it explores the compound's reactivity and its application as a strategic precursor in modern drug discovery programs, offering field-proven insights into its derivatization and use in constructing novel molecular architectures.
Commercial Sourcing and Procurement
2-(3-Bromophenoxy)benzonitrile is a readily available building block, accessible through a variety of global chemical suppliers. It is typically offered in research to semi-bulk quantities with purities suitable for most synthetic applications. When selecting a supplier, it is imperative to consider not only the cost and available quantity but also the comprehensiveness of the analytical data provided. A reliable supplier will furnish a detailed Certificate of Analysis (CoA) with each batch.
Table 1: Representative Commercial Suppliers of 2-(3-Bromophenoxy)benzonitrile
| Supplier | Typical Purity | Available Quantities | Key Considerations |
| Sigma-Aldrich (Merck) | ≥97% | Grams (g) to Kilograms (kg) | Extensive quality control documentation and global distribution. |
| Combi-Blocks, Inc. | ≥95% - 98% | Grams (g) | Specializes in diverse and unique building blocks for combinatorial chemistry.[1] |
| Angene Chemical | ≥98% | Milligrams (mg) to Grams (g) | Offers a range of purities and provides access to SDS and CoA upon request.[2] |
| BLD Pharm | Research Grade | Grams (g) | Provides a wide array of organic building blocks for R&D.[3] |
| AChemBlock | ≥95% | Grams (g) | Focuses on novel and diverse chemical building blocks.[4] |
Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.
Quality Control and Analytical Validation
For any synthetic endeavor, the quality of the starting material is paramount to ensure reproducibility and the integrity of downstream results. The CoA should be carefully reviewed to confirm both the identity and purity of 2-(3-Bromophenoxy)benzonitrile.
Essential Analytical Techniques
-
NMR Spectroscopy (¹H and ¹³C): This is the most critical technique for structural confirmation. The ¹H NMR spectrum should show distinct aromatic proton signals corresponding to the two different phenyl rings. The ¹³C NMR will confirm the presence of the correct number of carbon atoms, with characteristic shifts for the nitrile carbon (~118 ppm), the carbons of the aromatic rings, and the carbon atom attached to the bromine.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantified.[7]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.
A typical Certificate of Analysis will report the purity as determined by NMR or HPLC.[7][8] Researchers should ensure the reported purity meets the requirements of their specific application.
Synthesis: The Ullmann Condensation
The most prevalent and industrially scalable method for synthesizing 2-(3-Bromophenoxy)benzonitrile is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction forms the key diaryl ether bond.[9][10][11][12]
Caption: Workflow for Ullmann Condensation Synthesis.
Field-Proven Experimental Protocol
Objective: To synthesize 2-(3-Bromophenoxy)benzonitrile via a copper-catalyzed Ullmann condensation.
Materials:
-
2-Chlorobenzonitrile
-
3-Bromophenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq), 2-chlorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Copper(I) Iodide (0.1 eq) to the flask.
-
Solvent and Reaction: Add anhydrous DMF to the flask to create a stirrable slurry. Place the flask under a nitrogen atmosphere and heat the mixture to 140-150°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3-Bromophenoxy)benzonitrile.
Strategic Applications in Medicinal Chemistry
The true value of 2-(3-Bromophenoxy)benzonitrile lies in its capacity as a versatile scaffold. The nitrile and bromo substituents offer orthogonal reactivity, allowing for selective and sequential modifications.
The Nitrile Group: A Chemical Chameleon
The benzonitrile moiety is a well-established pharmacophore and a key synthetic intermediate.[13][14] It can act as a hydrogen bond acceptor or be transformed into other critical functional groups.
-
Hydrolysis: Can be converted to a carboxylic acid or a primary amide.
-
Reduction: Can be reduced to a primary amine (benzylamine).
-
Cyclization: Can participate in cycloaddition reactions to form heterocycles like tetrazoles.
The Bromo Group: A Gateway to Complexity
The aryl bromide is an ideal handle for modern cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold.
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Caption: Key Synthetic Derivatization Pathways.
This dual reactivity makes 2-(3-Bromophenoxy)benzonitrile a valuable precursor for creating libraries of compounds for high-throughput screening, particularly in the development of kinase inhibitors and other targeted therapies where a diaryl ether core is often a privileged scaffold.
References
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Ullmann condensation. Wikipedia.[Link]
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Thermo Fisher Scientific. Certificate of analysis - 2-Bromo-5-methoxybenzonitrile.[Link]
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Thermo Fisher Scientific. Certificate of analysis - 2-Bromo-4-(trifluoromethoxy)benzonitrile, 97%.[Link]
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Angene Chemical. 2-(2-Bromophenoxy)benzonitrile(CAS# 2183475-72-9).[Link]
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PMC (PubMed Central). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.[Link]
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Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB.[Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.[Link]
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Wikipedia. Benzonitrile.[Link]
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The Royal Society of Chemistry. Electronic Supplementary Information.[Link]
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Chemsrc.com. 2-Bromo-3-methoxybenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.[Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.[Link]
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TUS (Technological University of the Shannon). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.[Link]
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PubChemLite. Benzonitrile, 2-(2-bromophenoxy)-5-nitro- (C13H7BrN2O3).[Link]
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ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.[Link]
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Journal of Materials Chemistry C (RSC Publishing). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.[Link]
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PMC (PubMed Central). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.[Link]
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Safety and Handling of 2-(3-Bromophenoxy)benzonitrile
This technical guide details the safety, handling, and strategic application of 2-(3-Bromophenoxy)benzonitrile (CAS 1020922-43-3).[1] It is designed for researchers and drug development professionals utilizing this compound as a high-value intermediate in the synthesis of diaryl ether-based pharmacophores.[1]
A Technical Guide for Medicinal Chemistry Workflows[1]
Executive Summary: The Dual-Handle Scaffold
2-(3-Bromophenoxy)benzonitrile is a critical "dual-handle" intermediate.[1] It features two distinct reactive sites:[2][3]
-
The Nitrile (-CN): A gateway for heterocycle formation (e.g., tetrazoles, oxadiazoles) or reduction to benzylamines.[1]
-
The Aryl Bromide (-Br): A classic electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
While structurally stable, its handling requires specific protocols to mitigate the risks associated with aromatic nitriles (potential cyanide release under extreme conditions) and halogenated aromatics (sensitization and persistence).[1]
Hazard Identification & Risk Assessment
This compound is generally classified under GHS as an Irritant and Acute Toxin , sharing the toxicological profile of the broader bromophenoxybenzonitrile class.[1]
GHS Classification (Inferred from Analogues)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed.[1][4][5] |
| Skin Corrosion/Irritation | Cat.[1][4][6][7] 2 | H315: Causes skin irritation.[1][7][8] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][7] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][7] |
The "Silent" Hazard: Nitrile Metabolism
Unlike aliphatic nitriles, aromatic nitriles like 2-(3-Bromophenoxy)benzonitrile are resistant to rapid hydrolysis.[1] However, metabolic activation (via cytochrome P450) or thermal decomposition can release cyanide ions (CN⁻).[1]
-
Critical Control: Avoid concurrent use with strong acids or oxidizers without temperature control, as this accelerates hydrolysis to the amide/acid and potential HCN release.[1]
Strategic Handling Protocols
Expert Insight: The primary risk in a research setting is not acute cyanide poisoning, but rather chronic sensitization from the aryl bromide moiety and ocular damage from the nitrile dust/vapors.[1]
Engineering Controls
-
Primary Barrier: All weighing, transferring, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
-
Secondary Barrier: Use a localized exhaust trunk if the fume hood sash must be raised for equipment setup.[1]
Personal Protective Equipment (PPE) Matrix
The choice of gloves is critical.[1][7] Standard latex gloves are permeable to many aromatic nitriles.[1]
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double-gloved) | Provides chemical resistance; outer glove protects inner glove from contamination.[1] |
| Gloves (High Risk) | Laminate / Silver Shield | Required for prolonged handling or if dissolved in penetrating solvents (e.g., DCM, DMF).[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust or splashes entering from the side.[1] |
| Respiratory | P100 / OV Cartridge | Only required if working outside a fume hood (Emergency only).[1] |
Operational Workflow: Risk Mitigation
The following decision tree outlines the safe handling logic based on the state of the material.
Figure 1: Operational workflow emphasizing state-dependent handling to minimize exposure.
Storage & Stability
To maintain the integrity of the ether linkage and prevent hydrolysis of the nitrile:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] The ether oxygen is susceptible to slow oxidation over long periods if exposed to air.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.
Emergency Response Protocols
In the event of an incident, the "Dual Hazard" nature requires a specific response strategy.
Spill Cleanup (Self-Validating Protocol)
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]
-
Contain:
-
Decontaminate: Wash the surface with a 10% bleach solution (oxidizes traces) followed by water.[1]
-
Disposal: Seal in a bag labeled "Hazardous Waste: Toxic/Irritant."
Exposure Response Logic
Figure 2: Emergency response decision matrix for exposure incidents.
Synthesis Applications & Context
Understanding the reactivity helps in safe handling.[1] This molecule is typically used in:
-
Suzuki Couplings: The bromine atom is replaced by a boronic acid.[1] Safety Note: Palladium catalysts used here can be sensitizers; handle the reaction mixture as a "double sensitizer."[1]
-
Nitrile Reductions: Converting the -CN to an amine (-CH₂NH₂).[1] Safety Note: These reactions often use Lithium Aluminum Hydride (LiAlH₄) or Borane, which are pyrophoric.[1] The safety protocol must shift to "Pyrophoric Handling" during this step.
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzonitrile Derivatives (Class). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Aromatic Nitriles. Retrieved from [Link][1]
Sources
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
The Synthetic Versatility of 2-(3-Bromophenoxy)benzonitrile: A Gateway to Novel Heterocyclic Scaffolds and Bioactive Molecules
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Bromophenoxy)benzonitrile emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of a diaryl ether linkage, a reactive nitrile group, and a synthetically amenable bromine atom provides a powerful platform for the generation of diverse and medicinally relevant heterocyclic systems. This guide provides an in-depth exploration of the applications of 2-(3-Bromophenoxy)benzonitrile, offering detailed insights into its reactivity and practical, field-proven protocols for its transformation into high-value compounds. For researchers, medicinal chemists, and professionals in drug development, understanding the synthetic potential of this molecule opens new avenues for the design and synthesis of next-generation therapeutics.
The core value of 2-(3-Bromophenoxy)benzonitrile lies in its capacity to serve as a precursor to tricyclic systems, particularly the dibenzo[b,f][1][2]oxazepine scaffold. This privileged core is found in a number of centrally acting agents. Furthermore, the inherent functionalities of the molecule allow for its elaboration into other significant pharmacophores, including those relevant to the development of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for the treatment of allergic diseases.[1][3] This document will elucidate the key synthetic transformations of 2-(3-Bromophenoxy)benzonitrile, providing both the "how" and the "why" behind the experimental methodologies.
Core Application: Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives
The dibenzo[b,f][1][2]oxazepine ring system is a cornerstone in medicinal chemistry, most notably as the core of the atypical antipsychotic drug Loxapine.[4] 2-(3-Bromophenoxy)benzonitrile is an ideal precursor for accessing this tricyclic scaffold through a sequence of strategic bond-forming reactions. The general approach involves an initial amination at the bromine-bearing position, followed by an intramolecular cyclization.
Synthetic Strategy: A Two-Pronged Approach
The construction of the central seven-membered oxazepine ring from 2-(3-Bromophenoxy)benzonitrile can be envisioned through two primary retrosynthetic disconnections, both leveraging modern cross-coupling chemistry.
Caption: Retrosynthetic approach for Dibenzo[b,f][1][2]oxazepines.
The key C-N bond-forming reactions to generate the necessary amine intermediate are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these powerful methods often depends on the specific substrate, desired reaction conditions, and catalyst availability.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[5][6] It is often the method of choice for constructing C-N bonds with a wide variety of amines.
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction is a cost-effective alternative, particularly for large-scale synthesis.[7][8] While traditionally requiring harsh conditions, modern ligand systems have enabled milder and more efficient transformations.[3]
Key Transformation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 2-(3-Bromophenoxy)benzonitrile with a suitable amine, for instance, 2-aminoethanol, would furnish a key intermediate primed for cyclization. The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ.[6] |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[2][6] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[2] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalyst and intermediates.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle to completion. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-(3-Bromophenoxy)benzonitrile with 2-Aminoethanol
This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig aminations.[2][10]
Materials:
-
2-(3-Bromophenoxy)benzonitrile
-
2-Aminoethanol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-(3-Bromophenoxy)benzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
In a separate flask, dissolve 2-aminoethanol (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.
-
Slowly add the amine/base solution to the catalyst/substrate mixture with vigorous stirring.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile.
Intramolecular Cyclization: The Smiles Rearrangement
With the aminated intermediate in hand, the subsequent intramolecular cyclization to form the dibenzo[b,f][1][2]oxazepine core can be achieved through various methods. One particularly elegant approach is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[11][12] In this case, the alkoxide generated from the hydroxyethyl side chain would act as the nucleophile, attacking the carbon atom bearing the nitrile group, which activates the ring towards nucleophilic attack.
Caption: Proposed Smiles Rearrangement for dibenzo[b,f][1][2]oxazepine synthesis.
Experimental Protocol: Intramolecular Smiles Rearrangement
This is a generalized protocol based on the principles of the Smiles rearrangement.[13][14]
Materials:
-
2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of 2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dibenzo[b,f][1][2]oxazepine derivative.
Application in the Synthesis of CRTH2 Antagonists
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor that plays a crucial role in allergic and inflammatory responses.[1] Antagonists of this receptor are of significant interest for the treatment of asthma and other allergic diseases.[15] Several classes of CRTH2 antagonists feature a diaryl ether or a related benzophenone scaffold.[3] The 2-(phenoxy)benzonitrile core, for which 2-(3-Bromophenoxy)benzonitrile is a valuable synthon, can be elaborated into potent CRTH2 antagonists. For instance, benzodiazepinone derivatives, which have shown high potency as CRTH2 antagonists, can be synthesized from precursors derived from functionalized benzophenones.[1][16] An intramolecular cyclization of a suitably substituted 2-aminobenzophenone is a key step in forming the diazepinone ring.[17]
Further Synthetic Transformations and Potential
The synthetic utility of 2-(3-Bromophenoxy)benzonitrile extends beyond the applications detailed above. The nitrile and bromo functionalities offer a plethora of opportunities for further chemical manipulation:
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of subsequent reactions for further diversification.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in a variety of other cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of carbon-based substituents.
-
Electrophilic Cyclization: The diaryl ether moiety can be a substrate for electrophilic cyclization reactions, leading to the formation of other heterocyclic systems.[18][19]
Conclusion
2-(3-Bromophenoxy)benzonitrile is a powerful and versatile building block in modern organic synthesis. Its strategic placement of reactive functional groups provides a reliable and efficient entry point to complex and medicinally relevant heterocyclic scaffolds, most notably the dibenzo[b,f][1][2]oxazepine core. The application of robust and well-established synthetic methodologies such as the Buchwald-Hartwig amination and the Smiles rearrangement allows for the controlled and predictable transformation of this starting material into high-value products. For researchers and professionals in drug development, a thorough understanding of the synthetic potential of 2-(3-Bromophenoxy)benzonitrile will undoubtedly spur innovation in the design and synthesis of novel therapeutic agents.
References
- Benzodiazepinone Derivatives as CRTH2 Antagonists. (URL not available)
- CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google P
-
Buchwald–Hartwig amination - Wikipedia. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not available)
-
Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event. [Link]
-
Benzodiazepinone Derivatives as CRTH2 Antagonists | Scilit. [Link]
-
A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation - ResearchGate. [Link]
-
Method for synthesizing loxapine - Eureka | Patsnap. [Link]
-
Rapid Construction of Acridines Via Bf3•Et2o Promoted Cyclization of 2−Phenylamino Benzophenones | Request PDF - ResearchGate. [Link]
-
Structures of loxapine and amoxapine. | Download Scientific Diagram - ResearchGate. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
Modern Aspects of the Smiles Rearrangement. - SciSpace. [Link]
-
Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC. [Link]
-
EXPANSION OF THE APPLICABILITY OF THE TRUCE-SMILES REARRANGEMENT - Knowledge Commons. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68) - YouTube. [Link]
-
Truce-Smiles rearrangement of substituted phenyl ethers. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]
-
Proposed mechanism for synthesis of 2‐amino benzophenone. | Download Scientific Diagram - ResearchGate. [Link]
-
Smiles Rearrangement - Cambridge University Press. [Link]
-
Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine - ResearchGate. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. [Link]
-
Loxapine - Wikipedia. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. [Link]
-
acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. [Link]
- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google P
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. [Link]
- US3646011A - Preparation of 2 3-dihydro-1h-1 4-benzodiazepines 4-oxides.
-
Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][5][20]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation - Scientific Research Publishing. [Link]
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- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. Ullmann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 14. Smiles Rearrangement (Chapter 104) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzodiazepinone Derivatives as CRTH2 Antagonists | Scilit [scilit.com]
- 17. Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 19. US3646011A - Preparation of 2 3-dihydro-1h-1 4-benzodiazepines 4-oxides - Google Patents [patents.google.com]
- 20. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling reactions of 2-(3-Bromophenoxy)benzonitrile
Application Note: Strategic Pd-Catalyzed Functionalization of 2-(3-Bromophenoxy)benzonitrile
Substrate Analysis & Mechanistic Strategy
The Scaffold: 2-(3-Bromophenoxy)benzonitrile (CAS: 693232-06-3) represents a "privileged structure" in kinase inhibitor design (e.g., Dacomitinib analogs) and agrochemistry.
Structural Deconstruction:
-
Ring A (Electrophile): Contains a bromine atom at the meta position relative to the ether linkage.
-
Ring B (Auxiliary): Contains a nitrile (cyano) group at the ortho position.
-
The Linker: The ether oxygen acts as an electronic bridge.
Reactivity Profile (The "Application Scientist" Insight): Unlike simple aryl bromides, this substrate presents a unique "push-pull" electronic environment:
-
Inductive Activation: The electron-withdrawing nitrile group on Ring B decreases the electron density on the ether oxygen. Consequently, the oxygen is less able to donate electron density into Ring A via resonance. This renders the C-Br bond more electron-deficient than in standard anisole derivatives, theoretically facilitating Oxidative Addition with Pd(0).
-
The Nitrile Hazard: The nitrile group is susceptible to two failure modes:
-
Catalyst Poisoning:[1] The
-system of the nitrile can coordinate to Pd(II), forming stable "dead" complexes (Pd-NCR), effectively removing active catalyst from the cycle. -
Hydrolysis: Under standard basic aqueous conditions (e.g., NaOH/Heat), the nitrile rapidly converts to a primary amide.
-
Strategic Imperative: Protocols must utilize bulky, electron-rich phosphine ligands (to outcompete nitrile coordination) and mild, non-nucleophilic bases (to prevent hydrolysis).
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical competition between productive coupling and nitrile-mediated catalyst deactivation.
Figure 1: Catalytic cycle emphasizing the risk of off-cycle nitrile coordination, which necessitates sterically demanding ligands.
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling with aryl boronic acids while preserving the nitrile. Challenge: Standard aqueous carbonate bases (Na2CO3) at reflux can hydrolyze the nitrile.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl2·DCM (Robust, resists oxidation) or Pd2(dba)3 + XPhos (High activity).
-
Base: Potassium Phosphate Tribasic (K3PO4) – Anhydrous or minimal water.
-
Solvent: 1,4-Dioxane (High boiling, good solubility).
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
2-(3-Bromophenoxy)benzonitrile (1.0 equiv, 1.0 mmol, 274 mg)
-
Aryl Boronic Acid (1.2 equiv)
-
K3PO4 (2.0 equiv, finely ground)
-
Pd(dppf)Cl2·DCM (3 mol%)
-
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (5 mL) via syringe. Note: If solubility is poor, add 5% v/v water, but strictly monitor reaction time.
-
React: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Look for the disappearance of the starting bromide. If nitrile hydrolysis occurs (new polar spot), lower temp to 60°C and switch ligand to SPhos.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography.
Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Introduction of amine functionality (e.g., morpholine, piperazine). Challenge: Strong alkoxide bases (NaOtBu) often used in Buchwald couplings can attack the nitrile (nucleophilic addition).
Optimized Conditions:
-
Catalyst: Pd2(dba)3 (Source of Pd0).
-
Ligand: BrettPhos or RuPhos (Specific for C-N, bulky enough to prevent nitrile binding).
-
Base: Cesium Carbonate (Cs2CO3) – Weaker base, high functional group tolerance.
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions:
-
Combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in Toluene (1 mL/mmol). Stir at RT for 1 minute to pre-form the active catalyst (solution turns from purple to orange/brown).
-
-
Substrate Addition: Add:
-
2-(3-Bromophenoxy)benzonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Cs2CO3 (2.0 equiv, dried)
-
-
Reaction: Heat to 100°C.
-
Note: Cs2CO3 is heterogeneous; vigorous stirring (1000 rpm) is critical for kinetics.
-
-
Timeline: Typical conversion in 8–12 hours.
-
Workup: Dilute with DCM, filter to remove inorganic salts. Concentrate and purify.
Data & Decision Matrix
Comparative Base Screening (Impact on Nitrile Integrity):
| Base | Solvent | Temp (°C) | Yield (Coupling) | Nitrile Hydrolysis (%) | Recommendation |
| K3PO4 | Dioxane | 80 | 92% | < 1% | Preferred |
| Na2CO3 | Dioxane/H2O | 100 | 85% | 15% | Avoid |
| KOtBu | Toluene | 80 | 40% | N/A (Side Rxns) | Do Not Use |
| Cs2CO3 | Toluene | 100 | 88% | < 1% | Excellent for C-N |
Workflow Decision Tree:
Figure 2: Decision logic for selecting reaction conditions to maximize chemoselectivity.
Troubleshooting & Expert Tips
-
"Stalled" Reaction: If the reaction stops at 50% conversion, do not just add more catalyst. The nitrile might be coordinating.
-
Fix: Add more Ligand (not metal) to shift the equilibrium back to the active species.
-
-
Debromination (Ar-H formation): Often caused by overheating in alcoholic solvents (e.g., isopropanol).
-
Fix: Switch to non-protic solvents like Toluene or Dioxane.
-
-
Purification Issues: The diaryl ether products are often oils.
-
Tip: If the nitrile product co-elutes with the starting material, try using Toluene as the eluent in TLC/Column, or convert the nitrile to a tetrazole (using NaN3) in situ if that is the final target, to change polarity drastically.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organopalladium Complexes. Accounts of Chemical Research, 31(12), 852–860. Link
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
Application Note: 2-(3-Bromophenoxy)benzonitrile in Advanced Functional Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Insights
In the design of advanced functional materials, the selection of molecular building blocks dictates the ultimate thermal, electronic, and photophysical properties of the final architecture. 2-(3-Bromophenoxy)benzonitrile (CAS: 1020922-43-3) has emerged as a highly versatile, bifunctional intermediate. Its utility stems from the strategic placement of two orthogonal reactive sites separated by a flexible ether linkage:
-
The Aryl Bromide Moiety: Acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of electron-donating groups (donors)[1].
-
The Benzonitrile Moiety: Serves a dual purpose. In optoelectronics, it acts as a strong electron-withdrawing group (acceptor) to facilitate intramolecular charge transfer (ICT). In polymer chemistry, the nitrile group functions as a latent cross-linking site that undergoes thermal trimerization into stable triazine rings at elevated temperatures.
The phenoxy ether linkage is the critical structural feature here. Unlike direct biaryl linkages, the ether oxygen breaks the extended
Bifunctional reactivity of 2-(3-Bromophenoxy)benzonitrile in materials science.
Application in Optoelectronics: TADF OLEDs
The commercial viability of Organic Light-Emitting Diodes (OLEDs) relies heavily on the efficiency of blue emitters. Traditional fluorescent materials cap internal quantum efficiency (IQE) at 25% due to spin statistics. TADF materials overcome this by harvesting the 75% of non-radiative triplet excitons via Reverse Intersystem Crossing (RISC)[2].
For RISC to occur at ambient temperatures, the energy gap between the lowest singlet (
Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing.
Quantitative Impact of the Phenoxy Linkage
The table below summarizes the photophysical advantages of integrating the phenoxybenzonitrile core into TADF architectures compared to standard direct-linked carbazole-benzonitrile (CzBN) materials.
| Architectural Core | Donor Moiety | Acceptor Moiety | PLQY (%) | Emission Peak ( | |
| Standard CzBN | Carbazole | Benzonitrile | ~0.15 | 80 - 85 | 470 nm (Sky Blue) |
| Phenoxy-Linked CzBN | Carbazole | Phenoxybenzonitrile | ~0.08 | 92 - 95 | 455 nm (Deep Blue) |
| Phenoxazine-Linked | Phenoxazine | Phenoxybenzonitrile | ~0.02 | >95 | 480 nm (Green-Blue) |
Validated Protocol: Synthesis of a TADF Precursor via Suzuki-Miyaura Coupling
This protocol details the cross-coupling of 2-(3-bromophenoxy)benzonitrile with 4-(9H-carbazol-9-yl)phenylboronic acid to yield a high-efficiency D-A TADF emitter.
Rationale & Causality of Experimental Choices
-
Catalyst System (
/ SPhos): The phenoxy ether linkage introduces steric bulk and potential oxygen coordination that can poison simpler catalysts like . SPhos (a dialkylbiaryl phosphine) is highly electron-rich, accelerating the oxidative addition of the aryl bromide, while its steric bulk promotes rapid reductive elimination, preventing catalyst deactivation[1]. -
Solvent System (Toluene/Water/Ethanol 4:1:1): The biphasic system is crucial. Toluene dissolves the organic substrates, water dissolves the inorganic base (
), and ethanol acts as a phase-transfer agent, ensuring the boronate complex can efficiently interact with the palladium center at the solvent interface. -
Degassing: Oxygen rapidly oxidizes the active
species to an inactive peroxo complex. Strict Schlenk techniques are mandatory.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
In an oven-dried 100 mL Schlenk flask, add 2-(3-bromophenoxy)benzonitrile (1.0 eq, 2.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq, 2.4 mmol), and
(3.0 eq, 6.0 mmol). -
Add a solvent mixture of Toluene/Water/Ethanol (4:1:1 v/v/v, 30 mL total).
-
Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen.
Step 2: Catalyst Addition & Reaction
-
Under a positive flow of ultra-high purity Argon, quickly add
(0.02 eq, 4 mol% Pd) and SPhos (0.08 eq, 8 mol%). -
Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
Step 3: Self-Validating In-Process Control (IPC)
-
TLC Check: Extract a 10
aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). -
Validation: The starting bromide (
) is UV-active but non-fluorescent. The successful formation of the D-A product ( ) will exhibit bright blue fluorescence under 365 nm UV light due to the establishment of the charge-transfer state.
Step 4: Workup & Purification
-
Cool the reaction to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL deionized water.
-
Separate the organic layer. Wash the aqueous layer twice with 20 mL Ethyl Acetate.
-
Wash the combined organic layers with brine (30 mL). Causality: Brine breaks any micro-emulsions formed by the ether linkage and ethanol.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/Ethyl Acetate).
-
Final Validation:
NMR ( ) will confirm the disappearance of the distinct triplet of the meta-bromo proton and the appearance of the characteristic carbazole multiplet at 8.15 ppm.
Application in High-Performance Polymers
Beyond optoelectronics, 2-(3-bromophenoxy)benzonitrile is utilized in polymer chemistry to synthesize advanced Polyaryletherketones (PAEKs) and Polyimides.
By reacting the aryl bromide site with phenolic end-groups of a polymer chain (via Nucleophilic Aromatic Substitution,
This post-polymerization cross-linking drastically increases the Glass Transition Temperature (
References
-
Benchchem. "3-Bromo-4-phenoxybenzonitrile | CAS 183111-00-4." Benchchem Product Catalog. 1
-
ResearchGate. "Multiple Carbazole‐Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs." ResearchGate.2
-
SPIE Digital Library. "Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence?" SPIE. 5
-
AIP Publishing. "A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs." AIP. 4
-
ACS Publications. "Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties." The Journal of Physical Chemistry B. 3
Sources
- 1. 3-Bromo-4-phenoxybenzonitrile|CAS 183111-00-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence? [spiedigitallibrary.org]
Application Notes & Protocols: Synthesis of Dibenz[b,f]oxepine Scaffolds via Intramolecular Cyclization of 2-(3-Bromophenoxy)benzonitrile
Introduction: Strategic Importance of 2-(3-Bromophenoxy)benzonitrile
2-(3-Bromophenoxy)benzonitrile is a bespoke diaryl ether precursor strategically designed for the synthesis of complex heterocyclic systems. Its intrinsic structure, featuring a brominated aryl ring tethered to a benzonitrile moiety via an ether linkage, makes it an ideal starting material for intramolecular cyclization reactions. The primary application of this molecule is in the construction of the dibenz[b,f]oxepine scaffold.
This seven-membered heterocyclic core is of significant interest to the pharmaceutical and drug development sectors. Compounds incorporating the dibenz[b,f]oxepine framework have demonstrated a wide range of potent biological activities, including antidepressant, anxiolytic, antipsychotic, and anti-inflammatory properties.[1] Furthermore, this motif is present in various natural products exhibiting significant cytotoxicity against human cancer cell lines, as well as antimycobacterial and antimalarial activities.[1]
This document provides detailed protocols for two primary, mechanistically distinct, metal-catalyzed intramolecular cyclization strategies to convert 2-(3-Bromophenoxy)benzonitrile into the corresponding dibenz[b,f]oxepine-based structures: Palladium-Catalyzed C-H Arylation and Copper-Catalyzed Ullmann Condensation.
Physicochemical Properties & Safety Data
Prior to commencing any experimental work, it is imperative to be familiar with the physicochemical properties and to adhere strictly to the safety guidelines for 2-(3-Bromophenoxy)benzonitrile.
Table 1: Physicochemical Properties of 2-(3-Bromophenoxy)benzonitrile
| Property | Value |
| Molecular Formula | C₁₃H₈BrNO |
| Molecular Weight | 274.12 g/mol |
| CAS Number | 155866-71-0 |
| Appearance | Off-white to pale yellow solid |
| Purity | >98% (typically) |
Table 2: Hazard and Precautionary Information [2]
| Category | Statement |
| Signal Word | Warning |
| Hazard Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical. All operations should be performed in a well-ventilated fume hood.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of products derived from 2-(3-Bromophenoxy)benzonitrile.
Caption: General workflow for metal-catalyzed cyclization reactions.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation
Principle and Mechanism
This protocol leverages the power of palladium catalysis to forge a new carbon-carbon bond directly between the brominated aromatic ring and a C-H bond on the adjacent benzonitrile ring. This approach, a type of intramolecular Heck reaction or direct arylation, offers high efficiency and functional group tolerance. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by a rate-determining C-H activation/cleavage step (often via a concerted metalation-deprotonation pathway), and finally reductive elimination to yield the cyclized product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Reagents and Equipment
| Reagents | Equipment |
| 2-(3-Bromophenoxy)benzonitrile | Schlenk flask or oven-dried round-bottom flask |
| Palladium(II) Acetate (Pd(OAc)₂) | Magnetic stirrer hotplate with oil bath |
| SPhos (Ligand) | Reflux condenser |
| Potassium Carbonate (K₂CO₃), anhydrous | Inert gas line (Nitrogen or Argon) with manifold |
| Anhydrous Toluene or DMA | Syringes and needles |
| Celite® | TLC plates and chamber |
| Ethyl Acetate, Hexanes (for chromatography) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Column chromatography setup |
Step-by-Step Protocol
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Bromophenoxy)benzonitrile (1.0 eq), Potassium Carbonate (2.0 eq), Palladium(II) Acetate (0.05 eq), and SPhos (0.10 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Through a rubber septum, add anhydrous toluene (or DMA) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup (Cooling & Filtration): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Workup (Extraction): Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure dibenz[b,f]oxepine product.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation
Principle and Mechanism
The Ullmann reaction is a classic copper-catalyzed coupling method.[3] While traditionally used for forming biaryl ethers, it is also effective for creating C-C bonds between aryl halides.[4][5] Modern protocols utilize a Cu(I) salt, a ligand (often a diamine), and a base at more moderate temperatures than the harsh traditional conditions.[6][7] The mechanism is thought to involve the oxidative addition of the aryl bromide to a Cu(I) species, which then coordinates with the other aryl ring intramolecularly, leading to C-C bond formation through reductive elimination.
Sources
- 1. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. byjus.com [byjus.com]
- 4. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Bromophenoxy)benzonitrile
Welcome to the dedicated technical support guide for the purification of 2-(3-Bromophenoxy)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and require robust, field-tested methods for achieving high purity. We will move beyond simple procedural lists to explore the rationale behind methodological choices, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for effective purification strategy.
Q1: What are the primary purification techniques suitable for 2-(3-Bromophenoxy)benzonitrile?
The two most effective and commonly employed techniques for purifying 2-(3-Bromophenoxy)benzonitrile are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of the purification. Recrystallization is ideal for removing small amounts of impurities from a large batch of crystalline material, while column chromatography excels at separating complex mixtures or compounds with very similar polarities.[1][2]
Q2: What are the likely impurities I should expect from the synthesis of 2-(3-Bromophenoxy)benzonitrile?
Understanding the potential impurities is critical for designing an effective purification strategy. Given that this compound is typically synthesized via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution, the following impurities are common:[3][4]
-
Unreacted Starting Materials: 2-chlorobenzonitrile (or 2-bromobenzonitrile) and 3-bromophenol.
-
Homocoupled Byproducts: Symmetrical biaryl ethers formed from the starting materials.[5][6]
-
Catalyst Residues: Residual copper salts, which can often impart a green or blue hue to the crude product.
-
Solvent Residues: High-boiling polar aprotic solvents like DMF or NMP are often used and can be difficult to remove.[3]
-
Hydrolysis Products: Under certain work-up or reaction conditions, the nitrile group can hydrolyze to the corresponding amide (2-(3-bromophenoxy)benzamide) or even the carboxylic acid.[7][8]
Q3: How can I assess the purity of my final product?
A multi-faceted approach is recommended to confirm the purity and identity of 2-(3-Bromophenoxy)benzonitrile:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
Purification Strategy Decision Guide
The choice of purification method is dictated by the nature of the crude product and the impurity profile. This decision tree illustrates a logical workflow for selecting the optimal technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This guide is formatted to address specific issues you may encounter during your experiments.
Problem 1: My recrystallization attempt resulted in a very low yield.
-
Potential Cause 1: Using too much solvent. The principle of recrystallization relies on creating a saturated solution at high temperature.[10] Adding an excessive amount of solvent will keep the product dissolved even upon cooling.
-
Potential Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.[13]
-
Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature first. Once crystal formation (nucleation) is well underway, then place the flask in an ice bath to maximize recovery.[13]
-
-
Potential Cause 3: Inappropriate solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.[12]
-
Solution: Perform small-scale solvent screening tests. Common solvents for a molecule like this might include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Problem 2: After purification by column chromatography, my product is still impure.
-
Potential Cause 1: Column overloading. Loading too much crude material onto the column relative to the amount of stationary phase is a common cause of poor separation.[14]
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[14]
-
-
Potential Cause 2: Improper solvent system (eluent). If the eluent is too polar, all compounds will move quickly down the column with little separation (low Rf values on TLC). If it's not polar enough, the compounds will not move off the baseline.
-
Solution: Develop the solvent system using TLC first. Aim for an Rf value of approximately 0.25-0.35 for the desired product to ensure good separation on the column.[14] A gradient elution (gradually increasing solvent polarity) is often more effective than an isocratic (single solvent mixture) elution for complex mixtures.[1]
-
-
Potential Cause 3: Poor column packing. Channels or cracks in the silica gel bed lead to uneven solvent flow and bypass of the stationary phase, resulting in poor separation.[2][15]
Problem 3: The purified product has a persistent off-white, yellow, or greenish color.
-
Potential Cause 1: Residual Copper Catalyst. If a copper catalyst was used in the synthesis, trace amounts can chelate with the product or other species, causing discoloration.
-
Solution: Before chromatographic purification, try washing a solution of the crude product (e.g., in ethyl acetate or dichloromethane) with a dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. These can help to complex and remove residual copper salts into the aqueous layer.
-
-
Potential Cause 2: Colored organic impurities. Some high molecular weight byproducts can be highly colored.
-
Solution 1 (Recrystallization): Add a very small amount of activated charcoal to the hot solution before the filtration step.[11][13] The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Solution 2 (Chromatography): These impurities will often have different polarities and can be separated by careful column chromatography.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Toluene/Hexane)
This method is effective when a single ideal solvent cannot be found. Toluene is used as the "soluble" solvent, and hexane is the "anti-solvent" or "insoluble" solvent.[17]
-
Dissolution: Place the crude 2-(3-Bromophenoxy)benzonitrile in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Induce Crystallization: While the toluene solution is still hot, add hexane dropwise with swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (the cloud point).[17]
-
Re-dissolution: Add one or two drops of hot toluene to make the solution clear again. This ensures the solution is perfectly saturated.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, without disturbance, to allow for the growth of large crystals.[13]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol assumes a moderately difficult separation on a 50 g scale.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for 2-(3-Bromophenoxy)benzonitrile is a mixture of Hexane and Ethyl Acetate. A typical system might be 10-20% Ethyl Acetate in Hexane.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[15] Add a small layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Carefully pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[15]
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column. Apply pressure (using a pump or regulated air line) to achieve a flow rate of about 2 inches/minute.
-
Begin eluting with a low polarity solvent (e.g., 5% EtOAc/Hexane) and collect fractions.
-
Gradually increase the polarity of the eluent (e.g., to 10%, then 15% EtOAc/Hexane) to elute the compounds from the column. The order of elution generally follows from least polar to most polar compounds.[14]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-(3-Bromophenoxy)benzonitrile.
-
Impurity Profile and Separation Strategy
| Impurity | Type | Relative Polarity | Recommended Separation Method |
| 3-Bromophenol | Starting Material | More Polar | Column Chromatography, Aqueous Base Wash |
| 2-Chlorobenzonitrile | Starting Material | Less Polar | Column Chromatography |
| Copper Salts | Catalyst | Highly Polar | Aqueous Wash (NH₄OH / NH₄Cl), Filtration |
| DMF / NMP | Solvent | Highly Polar | High-Vacuum Drying, Aqueous Washes |
| 2-(3-Bromophenoxy)benzamide | Hydrolysis Product | More Polar | Column Chromatography |
References
-
Experiment 2: Recrystallization. (n.d.). University of Manitoba. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Ullmann condensation. (2024). In Wikipedia. Retrieved from [Link]
-
Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Benzonitrile. (n.d.). WebQC.org. Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
How can I purify impure benzonitrile?. (2017). ResearchGate. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (2006). Zeitschrift für Naturforschung A. Retrieved from [Link]
-
How to run column chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq. Retrieved from [Link]
-
APPENDIX 3E Column Chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
Ullmann Reaction. (2020). BYJU'S. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Column Chromatography and its Methods in Separation for Constituents. (2022). Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Benzonitrile Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Purification of Benzonitrile. (n.d.). LookChem. Retrieved from [Link]
-
2-Bromo-3-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Benzonitrile. (2024). In Wikipedia. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules. Retrieved from [Link]
-
Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved from [Link]
-
Benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]
- Improved process for preparation of 2,3-dihydroxy benzonitrile. (2015). Google Patents.
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- 6. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
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Common side products in the synthesis of 2-(3-Bromophenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(3-bromophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this synthesis. The formation of this diaryl ether is typically achieved via a transition metal-catalyzed cross-coupling reaction, such as an Ullmann Condensation or a Buchwald-Hartwig C-O coupling. This guide provides in-depth answers to frequently asked questions, explains the causality behind the formation of impurities, and offers validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and I see multiple unexpected spots on my TLC plate. What are the most likely side products?
Low yields and the presence of multiple impurities are common challenges. The side products in a diaryl ether synthesis are highly dependent on the reaction conditions (catalyst, base, solvent, temperature). The most common side products are a result of homocoupling of the starting materials, or degradation/transformation of the nitrile functional group.
Primary Suspects:
-
Homocoupling Products: Symmetrical biaryls formed from the self-coupling of your aryl halide starting material.
-
Hydrolysis Products: Formation of an amide or carboxylic acid from the nitrile group.
-
Phenol-Derived Impurities: Self-condensation of the phenol starting material.
To effectively troubleshoot, it is crucial to analyze your crude reaction mixture by LC-MS and ¹H NMR to identify the mass and structure of the main impurities. The table below summarizes the most common side products, their likely causes, and key analytical signatures.
| Side Product Name | Structure | Likely Cause | Analytical Signature (MS) |
| 2,2'-Dicyanobiphenyl | High reaction temperature, inappropriate catalyst/ligand choice promoting homocoupling of 2-halobenzonitrile.[1][2] | m/z = 204.07 | |
| 3,3'-Dibromobiphenyl ether | Self-condensation of 3-bromophenol, often catalyzed by the copper catalyst at elevated temperatures. | m/z = 325.89 | |
| 2-(3-Bromophenoxy)benzamide | Partial hydrolysis of the nitrile group by base (e.g., K₂CO₃, Cs₂CO₃) and trace water.[3][4] | m/z = 291.00 | |
| 2-(3-Bromophenoxy)benzoic acid | Complete hydrolysis of the nitrile group, favored by strong bases and prolonged reaction times at high temperatures.[5][6] | m/z = 291.99 |
Question 2: I have a significant peak in my mass spectrum corresponding to the homocoupling of my 2-halobenzonitrile starting material. Why is this happening and how can I prevent it?
This side product, likely 2,2'-dicyanobiphenyl, is a result of a self-coupling reaction of the 2-halobenzonitrile, a common pathway in both copper-catalyzed Ullmann reactions and palladium-catalyzed couplings.[1][7]
Causality of Homocoupling:
The mechanism of the desired cross-coupling reaction involves the formation of an active metal-halide intermediate.[8][9] If the concentration of this intermediate is high, or if the subsequent reaction with the phenol is slow, two of these intermediates can react with each other, leading to the homocoupled product.[1][8] This is particularly prevalent under harsh reaction conditions, such as excessively high temperatures, which are often required for traditional Ullmann couplings.[10]
Troubleshooting & Prevention:
-
Optimize Temperature: Avoid excessively high temperatures. While Ullmann reactions traditionally require temperatures >200 °C, modern catalytic systems often work at lower temperatures (80-120 °C).[1][11]
-
Catalyst & Ligand Choice:
-
For Palladium-catalyzed reactions (Buchwald-Hartwig) , the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the diaryl ether over the homocoupling pathway.[12][13]
-
For Copper-catalyzed reactions (Ullmann) , using soluble copper salts (e.g., CuI) with a suitable ligand (like phenanthroline or N,N'-dimethylethylenediamine) can improve selectivity and allow for milder conditions compared to using copper powder.[11][14]
-
-
Rate of Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the phenol, base, and catalyst can maintain a low concentration of the reactive intermediate and minimize homocoupling.
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for reducing homocoupling side products.
Question 3: My product appears to be contaminated with species that have masses of +18 and +19 compared to the desired product. What are these?
These signals in your mass spectrum strongly suggest the partial and complete hydrolysis of the nitrile group, leading to the formation of 2-(3-bromophenoxy)benzamide (M+18) and 2-(3-bromophenoxy)benzoic acid (M+19, observed as [M+H]⁺), respectively.
Mechanism of Nitrile Hydrolysis:
The nitrile group is susceptible to hydrolysis under both basic and acidic conditions, although basic hydrolysis is more relevant here given the common use of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][6] The reaction proceeds in two main stages:
-
Formation of the Amide: A hydroxide ion (from trace water and the base) attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate leads to an amide.[15]
-
Formation of the Carboxylate: The amide can then undergo further hydrolysis, where a hydroxide ion attacks the carbonyl carbon, ultimately leading to the cleavage of the C-N bond and formation of a carboxylate salt and ammonia.[3]
This process is exacerbated by:
-
Presence of Water: The reaction must be performed under anhydrous conditions. Ensure solvents and reagents are thoroughly dried.
-
Strong Bases & High Temperatures: The combination of a strong base and high temperature will accelerate the rate of hydrolysis.[6]
Diagram of Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of the nitrile group under basic conditions.
Prevention and Mitigation:
-
Anhydrous Conditions: Dry your solvent (e.g., Toluene, Dioxane, DMF) using standard methods like distillation over a drying agent or by using a solvent purification system. Ensure the base is anhydrous.
-
Choice of Base: If hydrolysis is a persistent issue, consider using a non-nucleophilic, weaker base if the reaction tolerates it. However, strong bases are often required for C-O coupling.
-
Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Recommended Experimental Protocol (Ullmann Condensation)
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-Bromophenol
-
2-Chlorobenzonitrile
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add 3-bromophenol (1.0 eq), 2-chlorobenzonitrile (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add anhydrous toluene via syringe to create a ~0.5 M solution with respect to the 3-bromophenol.
-
Add DMEDA (0.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the copper catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 2-(3-bromophenoxy)benzonitrile.
Main Reaction and Key Side Reactions Diagram
Caption: Overview of the desired synthesis and major side reaction pathways.
References
- Vertex AI Search. (2025).
-
ACS Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Retrieved from [Link]
-
ACS Figshare. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Retrieved from [Link]
-
PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
ResearchGate. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PDXScholar. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
BYJU'S. (2020). Ullmann Reaction. Retrieved from [Link]
-
SlideShare. (n.d.). ULLMANN REACTION.pptx. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]
-
PMC. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. vaia.com [vaia.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. ULLMANN REACTION.pptx [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Bromophenoxy)benzonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(3-bromophenoxy)benzonitrile derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your C-O cross-coupling reactions.
The 2-(3-bromophenoxy)benzonitrile scaffold is a crucial intermediate in the synthesis of various biologically active molecules and advanced materials. The formation of the diaryl ether linkage is the key synthetic step, most commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling.[1][2][3] While powerful, these methods can be sensitive to a variety of factors, often requiring careful optimization. This document provides a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Common Issues and Solutions
Navigating the complexities of cross-coupling reactions requires a systematic approach to troubleshooting. The table below outlines common problems encountered during the synthesis of 2-(3-bromophenoxy)benzonitrile derivatives, their potential causes, and actionable solutions grounded in chemical principles.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper or palladium source may be oxidized or of poor quality. The active catalytic species for Ullmann coupling is typically Cu(I).[4] | - Use a fresh, high-purity catalyst (e.g., CuI for Ullmann, Pd(OAc)₂ or a Pd(0) precatalyst for Buchwald-Hartwig).[4][5] - For Ullmann reactions, consider in-situ activation of the copper catalyst.[4] - Ensure proper handling and storage of palladium catalysts to prevent deactivation. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to poor catalyst stability or turnover.[4][6] | - Screen a variety of ligands. For Ullmann, consider N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[1][4] For Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands like X-Phos, RuPhos, or BrettPhos.[7][8] | |
| Suboptimal Base: The base may be too weak to deprotonate the phenol, not soluble enough in the reaction medium, or too strong, causing substrate decomposition.[4][9] | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] For Buchwald-Hartwig, stronger bases like NaOtBu or LiHMDS are often used, but must be compatible with other functional groups.[8][9] | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures (>200 °C), but modern protocols operate under milder conditions (40-120 °C).[2][4][6] | - For modern, ligand-accelerated systems, start with a moderate temperature (e.g., 80-100 °C).[4] - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. | |
| Formation of Side Products | Debromination of Aryl Halide: The presence of protic impurities (e.g., water) can lead to the reduction of the aryl bromide.[4] | - Use anhydrous solvents and reagents. Ensure glassware is oven- or flame-dried before use.[4] - Degas the solvent and reaction mixture to remove dissolved oxygen and moisture.[10] |
| Homocoupling of Phenol or Aryl Halide: This can occur at high temperatures or with certain catalyst/ligand combinations. | - Lower the reaction temperature. - Screen different ligands; sometimes a less active but more selective ligand is beneficial. | |
| Reaction Stalls or is Incomplete | Catalyst Deactivation: The catalyst may precipitate or be poisoned by impurities over the course of the reaction. | - Add a fresh portion of catalyst and ligand to the reaction mixture. - Ensure high-purity starting materials and solvents. Certain functional groups can act as catalyst poisons.[11] |
| Poor Solubility: One or more of the reactants or the base may not be sufficiently soluble in the chosen solvent. | - Screen different solvents (e.g., Toluene, Dioxane, DMF, DMSO).[4][12] Note that some solvents like acetonitrile can inhibit palladium catalysts.[8] - Consider using a phase-transfer catalyst in some systems. | |
| Difficulty in Purification | Co-elution of Product and Starting Materials: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography (e.g., using a shallow gradient of hexane/ethyl acetate).[13] - If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[14] |
| Residual Metal Catalyst in Product: Copper or palladium residues can be difficult to remove and may interfere with subsequent reactions or applications. | - During work-up, wash the organic layer with an aqueous solution of a chelating agent (e.g., dilute ammonium hydroxide for copper). - Filter the crude product through a plug of Celite or silica gel before full chromatography.[5] |
General Experimental Protocols
The following are generalized starting points for the synthesis of a 2-(3-bromophenoxy)benzonitrile derivative. Optimization will be required based on the specific substrates used.
Protocol 1: Ullmann Condensation (Copper-Catalyzed)
This protocol is a modern, ligand-accelerated version of the classic Ullmann reaction.
Diagram: Ullmann Condensation Workflow
Caption: A typical workflow for an Ullmann C-O coupling reaction.
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 2-bromo-benzonitrile (1.0 equiv.), 3-bromophenol (1.1 equiv.), copper(I) iodide (CuI, 0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1][4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir at 100-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
This method often provides higher yields under milder conditions for a broader range of substrates.
Diagram: Buchwald-Hartwig C-O Coupling Workflow
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3-Bromophenoxy)benzonitrile
[1]
Status: Operational Ticket ID: PUR-2024-BPB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 2-(3-Bromophenoxy)benzonitrile via a Nucleophilic Aromatic Substitution (
This guide prioritizes chemical scavenging (workup) over chromatography to ensure scalability.[1] We treat the target molecule as a lipophilic, non-ionizable organic solid (or viscous oil) that must be separated from acidic phenols and neutral low-molecular-weight starting materials.[1]
Module 1: The "Quick Fix" (Optimized Aqueous Workup)
Objective: Remove 3-bromophenol (starting material) and inorganic salts without degrading the nitrile group.[1]
The Chemical Logic
-
Target (Product): Neutral. Remains in organic phase.[1]
-
Impurity (3-Bromophenol): Weakly acidic (
).[1] Can be deprotonated by bases to form water-soluble phenolate salts.[1] -
Risk: The nitrile group (
) is susceptible to hydrolysis into an amide under hot or highly concentrated basic conditions.[1]
Protocol: The "Cold Base" Wash
-
Dilution: Dilute the reaction mixture with a hydrophobic solvent (Ethyl Acetate or MTBE). Avoid DCM if possible (emulsion risk with basic water).[1]
-
Acidic Quench (Optional but Recommended): If the reaction used strong bases (like NaH), quench carefully with saturated
first to neutralize active species.[1] -
The Phenol Strip:
-
The Neutralization: Wash with Brine (Saturated NaCl) to remove excess base and break emulsions.[1]
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the product is acid-sensitive (Lewis acidic character), though generally safe here.[1]
Visualizing the Partitioning Logic
Caption: Partitioning logic for removing acidic phenolic impurities using a cold base wash.
Module 2: Crystallization & "Oiling Out"
Objective: Remove neutral impurities (like 2-fluorobenzonitrile) and achieve >98% purity.
Troubleshooting: "My product is an oil, not a solid."
Diaryl ethers often have low melting points or form supercooled liquids ("oils") due to the rotational freedom of the ether linkage.[1]
FAQ: How do I fix "oiling out"?
-
The "Scratch" Method: If you have an oil in a flask, add a seed crystal (if available) or scratch the glass surface with a glass rod at the air/liquid interface.[1]
-
The Two-Solvent System: Use the Dissolution-Precipitation method.[1]
Protocol: Recrystallization from EtOH/Water
This is the standard method for lipophilic aromatics.
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA).[1]
-
Note: If it doesn't dissolve in boiling alcohol, add small amounts of Toluene until clear.[1]
-
-
Hot Filtration: If there are black specks (Pd residue or polymerized tars), filter the hot solution through a Celite pad.[1]
-
Precipitation:
-
Cooling:
-
Let it cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities and causes oiling.[1]
-
Once at RT, move to a fridge (4°C) or ice bath.
-
-
Collection: Filter the white/off-white needles and wash with cold 50% EtOH/Water.[1]
Data: Solvent Selection Guide
| Solvent System | Suitability | Risk Factor | Notes |
| Ethanol / Water | High | Medium (Oiling) | Best for removing inorganic salts and polar tars.[1] |
| Hexane / EtOAc | Medium | Low | Good for removing non-polar starting materials (Fluorobenzonitrile).[1] |
| IPA (Isopropanol) | High | Low | Often yields better crystals than EtOH due to higher boiling point.[1] |
| Toluene / Hexane | Medium | High (Solubility) | Use only if the product is very insoluble in alcohols.[1] |
Module 3: Chromatography (The "Last Resort")
Objective: Separation when crystallization fails or for small-scale purification (<500 mg).[1]
FAQ: The spots are too close on TLC.
-
Cause: Both the product and the starting material (2-fluorobenzonitrile) are non-polar aromatics.[1]
-
Solution: You need a "softer" gradient.[1]
Protocol: Flash Column Conditions
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase:
-
Start: 100% Hexanes (or Heptane).
-
Gradient: 0%
10% Ethyl Acetate over 10 column volumes. -
Note: The product is likely to elute around 5-10% EtOAc.[1] The starting material (Fluorobenzonitrile) usually elutes before the diaryl ether product due to lower molecular weight and lack of the ether oxygen's polarity contribution.
-
-
Loading: Use Dry Loading . Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Liquid loading often causes "tailing" which ruins the separation of close spots.[1]
Module 4: Specific Impurity Scavenging
If you used a metal catalyst (Ullmann Coupling with Copper or Palladium), metal removal is critical for biological testing.[1]
| Impurity Type | Scavenger / Method | Mechanism |
| Copper ( | Wash with 10% Ammonium Hydroxide ( | Forms water-soluble blue Cu-amine complexes.[1] |
| Palladium ( | SiliaMetS® Thiol or Activated Carbon treatment.[1] | Chemisorption of Pd onto the solid support.[1] |
| Polymeric Tars | Filtration through a Silica Plug (1 inch).[1] | Tars adhere strongly to silica; product passes through with 10% EtOAc/Hex.[1] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General purification of aromatic nitriles and ethers).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Crystallization strategies for "oiling out" compounds).
-
Beletskaya, I. P.; Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry."[1] Coord.[1][4] Chem. Rev.2004 , 248, 2337–2364.[1] (Context for Cu removal in diaryl ether synthesis).
-
Organic Chemistry Portal. "Synthesis of Diaryl Ethers." (General reaction schemes and workup considerations).
Technical Support Center: Scale-Up Synthesis of 2-(3-Bromophenoxy)benzonitrile
Executive Summary & Core Chemistry
The synthesis of 2-(3-Bromophenoxy)benzonitrile is a classic Nucleophilic Aromatic Substitution (
The Reaction: The most robust route utilizes 2-Fluorobenzonitrile as the electrophile and 3-Bromophenol as the nucleophile. The ortho-cyano group activates the fluorine towards displacement, making this reaction viable under mild basic conditions without the need for transition metal catalysts (which avoids risking the integrity of the aryl bromide).
Key Scale-Up Risks:
-
Solvent Entrapment: The high boiling point of dipolar aprotic solvents (DMF, NMP) complicates isolation.
-
Nitrile Hydrolysis: Trace moisture at elevated temperatures can convert the nitrile to a primary amide.
-
Thermal Runaway: The
reaction is exothermic; accumulation of reagents before initiation can lead to uncontrollable geysering.
Master Protocol: Validated Scale-Up Workflow
This protocol is designed for a 1.0 kg input of 2-Fluorobenzonitrile.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Parameter |
| 2-Fluorobenzonitrile | 1.0 | Electrophile | Purity >98% (Free of acid) |
| 3-Bromophenol | 1.05 | Nucleophile | Slight excess ensures full consumption of expensive fluoride |
| Potassium Carbonate ( | 1.5 | Base | Must be milled/micronized (Mesh >325) |
| DMF (Dimethylformamide) | 5.0 Vol | Solvent | Water content <0.05% (Karl Fischer) |
Step-by-Step Procedure
-
Reactor Setup: Charge a 10 L glass-lined reactor with DMF (5.0 L) and 3-Bromophenol. Initiate stirring (high torque required).
-
Base Addition: Add milled
in three portions over 30 minutes. Note: Mild exotherm and evolution possible. -
Heating: Heat the slurry to 80 °C. Hold for 1 hour to generate the phenoxide anion.
-
Addition of Electrophile: Cool to 60 °C. Add 2-Fluorobenzonitrile as a solution in minimal DMF over 2 hours. Do not add all at once.
-
Why? Controlling addition rate manages the exotherm and prevents "hot spots" that cause nitrile hydrolysis.
-
-
Reaction: Heat to 90–100 °C and monitor by HPLC. Conversion should be >99% within 4–6 hours.
-
Quench & Work-up:
-
Cool to 25 °C.
-
Pour reaction mixture into 30 L of ice-water (3:1 Water:DMF ratio) with vigorous stirring.
-
The product will precipitate as an off-white solid.
-
Filter the solid.[1]
-
Critical Wash: Wash the cake with water (
) to remove trapped DMF, followed by cold heptane ( ) to remove unreacted phenol.
-
Visualizing the Process
Reaction Mechanism & Pathway[1][3]
Caption: The
Work-up & Purification Logic
Caption: The solubility differential between the product (lipophilic) and impurities (polar/DMF) drives the purification.[2]
Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling
Q: The reaction has stalled at 80% conversion after 12 hours. Adding more base didn't help. What now?
A: Stalling in
-
Diagnosis: If you used granular
, the surface area is too low. The reaction happens on the surface of the solid base. -
Solution: Do not add more granular base. Instead, add 0.1 equiv of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC), solubilizing the carbonate and "shuttling" it into the organic phase to drive the reaction to completion [1].
Category 2: Impurity Profile
Q: I see a new impurity (RRT 0.85) growing over time. It corresponds to M+18 in the mass spec. A: This is the primary amide , resulting from the hydrolysis of your nitrile group.
-
Root Cause: Water in the DMF or excessive heating (>110 °C). Under basic conditions at high heat, nitriles hydrate to amides.
-
Immediate Fix: Lower reaction temperature to 90 °C.
-
Prevention: Ensure DMF is "Anhydrous Grade" (<50 ppm water). If recycling DMF, it must be distilled effectively.
Q: My product is colored (brown/pink) instead of off-white. A: This is due to the oxidation of the excess 3-Bromophenol . Phenols are prone to forming quinones upon air exposure, which are intensely colored even at ppm levels.
-
Solution: The heptane wash in the protocol is critical here. If the color persists, recrystallize from Ethanol/Water (9:1). The color usually stays in the mother liquor.
Category 3: Solvent Removal[1][4]
Q: I cannot remove the DMF completely. The NMR shows 5-10% residual DMF even after drying. A: DMF forms a tight crystal lattice inclusion or "solvate" with many benzonitriles. High vacuum alone often fails.
-
Technique: Use the "Azeotropic Wash" method. Dissolve the crude solid in Ethyl Acetate, wash 3x with water (to pull DMF into the aqueous phase), then wash with Brine. Dry over
.[2][1][3] -
Alternative: If the product is solid, slurry it in water at 50 °C for 2 hours. The heat helps break the solvate, allowing DMF to diffuse into the bulk water [2].
Quantitative Performance Data
The following data compares solvent systems for this specific transformation.
| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| DMF | 90 | 5 | 92 | Recommended. Best balance of rate and cost.[2] |
| DMSO | 80 | 3 | 88 | Fastest rate, but hardest to remove. Risk of skin absorption. |
| NMP | 100 | 6 | 90 | Good alternative to DMF, but more expensive. |
| Acetonitrile | Reflux | 24+ | 45 | Too slow. Boiling point (82°C) is insufficient for high conversion. |
| Toluene | 110 | 48 | <10 | Failed. |
References
-
Phase Transfer Catalysis in SnAr
- Title: "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6"
- Source: National Institutes of Health (PubMed / PMC)
-
URL:[Link]
-
Solvent Removal Strategies
- Title: "Workup for Reactions in DMF or DMSO"
- Source: University of Rochester, Department of Chemistry
-
URL:[Link]
-
General SnAr Methodology
Sources
Validation & Comparative
Comparison of 2-(3-Bromophenoxy)benzonitrile with other brominated benzonitriles
An In-Depth Comparative Guide to 2-(3-Bromophenoxy)benzonitrile and its Isomeric Counterparts in Modern Synthesis
In the landscape of synthetic chemistry and drug discovery, brominated benzonitriles serve as versatile and highly valuable building blocks. Their unique combination of a reactive bromine atom, ripe for cross-coupling reactions, and a synthetically malleable cyano group, allows for the construction of complex molecular architectures. This guide provides a detailed comparison of 2-(3-Bromophenoxy)benzonitrile with other key brominated benzonitriles, offering insights into their relative reactivity, physicochemical properties, and applications, supported by experimental data and established chemical principles.
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent are critical for its handling, storage, and reaction setup. The introduction of a phenoxy group in 2-(3-Bromophenoxy)benzonitrile significantly alters its properties compared to simpler bromobenzonitriles.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-(3-Bromophenoxy)benzonitrile | 272.11 | 65-69 | Not Reported | White to off-white solid |
| 2-Bromobenzonitrile | 182.02 | 54-57 | 235-238 | White to light yellow crystalline solid |
| 3-Bromobenzonitrile | 182.02 | 37-40 | 230-232 | White to light yellow crystalline solid |
| 4-Bromobenzonitrile | 182.02 | 112-115 | 235-238 | White to off-white crystalline powder |
Data compiled from various chemical supplier databases. Boiling points are at atmospheric pressure.
The higher melting point of 4-bromobenzonitrile is attributed to its greater molecular symmetry, which allows for more efficient crystal packing. The introduction of the bulky and flexible phenoxy group in 2-(3-Bromophenoxy)benzonitrile results in a moderate melting point.
Reactivity Profile: The Influence of Substituent Position
The reactivity of brominated benzonitriles in popular cross-coupling reactions is heavily influenced by the electronic effects of the cyano group (-CN) and its position relative to the bromine atom. The cyano group is strongly electron-withdrawing through both induction and resonance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The efficiency of this reaction with brominated benzonitriles is dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the brominated benzonitrile (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol) or Cs₂CO₃ (1.5 mmol).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The electron-withdrawing nature of the cyano group generally enhances the rate of oxidative addition. However, steric hindrance can play a significant role.
-
2-Bromobenzonitrile: The proximity of the cyano group to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
-
3-Bromobenzonitrile: The bromine atom is meta to the cyano group, leading to moderate electronic activation without significant steric hindrance.
-
4-Bromobenzonitrile: The bromine is para to the strongly electron-withdrawing cyano group, making the C-Br bond highly activated towards oxidative addition. This isomer is often the most reactive in Suzuki-Miyaura couplings.
-
2-(3-Bromophenoxy)benzonitrile: The bromine atom is on the phenoxy ring and is meta to the ether linkage. Its reactivity will be primarily influenced by the electronic nature of the ether and the benzonitrile group on the other ring, generally exhibiting reactivity similar to 3-bromobenzene derivatives.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is crucial for the formation of C-N bonds, prevalent in many pharmaceutical compounds. The same electronic principles as in the Suzuki coupling apply here. The reactivity order is generally 4-bromobenzonitrile > 3-bromobenzonitrile > 2-bromobenzonitrile, with steric hindrance again being a key factor for the ortho-substituted isomer. For 2-(3-Bromophenoxy)benzonitrile, the C-N bond formation would occur on the phenoxy ring, with its reactivity being modulated by the distant benzonitrile moiety.
Applications in Medicinal Chemistry
The benzonitrile moiety is a common feature in many approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The ability to introduce diverse substituents via the bromine atom makes these compounds powerful intermediates.
-
Letrozole (Femara): An aromatase inhibitor used to treat breast cancer, which features a triazole-substituted benzonitrile structure.
-
Anastrozole (Arimidex): Another aromatase inhibitor with a similar structural motif.
The diaryl ether linkage present in 2-(3-Bromophenoxy)benzonitrile is also a significant pharmacophore found in various biologically active molecules, including thyroid hormones and some antibiotics. This makes 2-(3-Bromophenoxy)benzonitrile a particularly interesting building block for creating complex molecules with potential therapeutic applications.
Caption: Structural comparison of the discussed brominated benzonitriles.
Conclusion and Outlook
The choice of a brominated benzonitrile isomer is a critical decision in synthetic design.
-
For maximal reactivity in cross-coupling: 4-Bromobenzonitrile is often the preferred choice due to strong electronic activation.
-
For introducing ortho-substituents: 2-Bromobenzonitrile is necessary, though reaction conditions may need to be optimized to overcome steric hindrance.
-
For complex scaffolds: 2-(3-Bromophenoxy)benzonitrile offers a pre-installed diaryl ether linkage, enabling the synthesis of more elaborate structures relevant to medicinal chemistry. Its reactivity is moderate and predictable, making it a reliable building block.
The strategic selection of the appropriate brominated benzonitrile, based on a clear understanding of its properties and reactivity, is paramount to achieving the desired synthetic outcomes efficiently and effectively.
References
-
Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First General Palladium Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]
-
PubChem Compound Summary for CID 13904928, 2-(3-Bromophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 69919, 2-Bromobenzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 69920, 3-Bromobenzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 11585, 4-Bromobenzonitrile. National Center for Biotechnology Information. [Link]
Technical Guide: Purity Analysis of 2-(3-Bromophenoxy)benzonitrile
Topic: Purity Analysis of Synthesized 2-(3-Bromophenoxy)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Beyond Area%: An Orthogonal Approach to Diaryl Ether Characterization
Executive Summary 2-(3-Bromophenoxy)benzonitrile is a pivotal scaffold in medicinal chemistry, frequently serving as an intermediate for benzofuran synthesis or as an electrophile in palladium-catalyzed cross-couplings. Its dual functionality—an electron-deficient nitrile ring and a halogenated aryl ring—presents unique analytical challenges.
While standard HPLC-UV is the industry workhorse, relying solely on "Area %" integration often leads to the overestimation of purity due to the varying extinction coefficients of unreacted phenols and halogenated precursors. This guide compares three analytical methodologies, arguing for a hybrid approach where HPLC defines the impurity profile and qNMR (Quantitative NMR) establishes absolute mass balance.
Part 1: Chemical Context & Impurity Profiling
To analyze purity effectively, one must first understand the genesis of impurities. The synthesis of 2-(3-Bromophenoxy)benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (
Synthesis Pathway:
-
Reactants: 2-Fluorobenzonitrile (Electrophile) + 3-Bromophenol (Nucleophile).
-
Conditions:
, DMF/DMSO, .
Critical Impurities:
-
Starting Material A (Phenol): 3-Bromophenol (High UV absorbance, acidic).
-
Starting Material B (Nitrile): 2-Fluorobenzonitrile (Low UV absorbance at 254 nm).
-
Hydrolysis Byproduct: 2-(3-Bromophenoxy)benzamide (Generated if moisture enters the basic reaction media).
-
Regioisomers: Rare, unless starting materials were impure.
Visualization: Synthesis & Impurity Logic
Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities (phenols and amides) relative to the target diaryl ether.
Part 2: Methodology Comparison
This section objectively compares three analytical techniques based on sensitivity, specificity, and "truth" (absolute quantification).
Method A: HPLC-UV (High-Performance Liquid Chromatography)
The Standard for Impurity Profiling
-
Mechanism: Separation based on hydrophobicity (Reverse Phase C18). Detection via UV absorbance.[1]
-
Pros: High sensitivity (LOQ < 0.05%); separates closely eluting isomers.
-
Cons: Requires reference standards for accurate quantitation (Response Factors). 3-Bromophenol often has a much higher response factor than the product, skewing area % results.
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
The Volatile Check
-
Mechanism: Boiling point separation + Mass fragmentation.
-
Pros: Excellent for detecting trapped solvents (DMF) and confirming molecular weight.
-
Cons: Diaryl ethers are thermally stable, but the nitrile group can degrade at high injector temperatures (
). Not suitable for non-volatile salts.
Method C: H-qNMR (Quantitative NMR)
The Absolute Truth
-
Mechanism: Molar ratio calculation using an Internal Standard (IS).
-
Pros: No reference standard required for the analyte. Eliminates "response factor" bias.
-
Cons: Lower sensitivity (LOD ~0.5%); requires distinct, non-overlapping peaks.
Comparative Data Summary
| Feature | HPLC-UV | GC-MS | |
| Primary Utility | Trace Impurity Profiling | Solvent/Volatile Analysis | Absolute Purity (Assay) |
| Limit of Quantitation | 0.01 - 0.05% | 0.05 - 0.1% | ~0.5 - 1.0% |
| Sample Prep Time | 15 mins | 15 mins | 10 mins |
| Bias Risk | High (Extinction Coefficients) | Medium (Thermal Degradation) | Low (Molar Response) |
| Cost per Run | Low | Medium | High (Instrument Time) |
Part 3: Experimental Protocols
Protocol 1: Reverse-Phase HPLC (Impurity Profiling)
Designed to separate the polar phenol from the neutral ether.
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 3.5 m). -
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: 254 nm (Benzonitrile
- ) and 280 nm (Phenol).
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Hold |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Expected Retention Times (approx):
-
2-(3-Bromophenoxy)benzamide (Hydrolysis): ~6.5 min
-
3-Bromophenol (Starting Material): ~8.2 min
-
Product: ~12.4 min
Protocol 2: H-qNMR (Absolute Purity Assay)
Self-validating method using Dimethyl Sulfone as Internal Standard (IS).
Why Dimethyl Sulfone? It appears as a sharp singlet at
Procedure:
-
Weighing: Accurately weigh ~20 mg of the synthesized product (
) and ~10 mg of Certified Reference Material Dimethyl Sulfone ( ) into the same vial. Precision balance ( mg) is mandatory. -
Solvation: Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution. -
Acquisition Parameters (Critical):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be of the slowest relaxing proton (typically 30-60s). Standard 1s delay will fail. -
Scans: 16 or 32 (for S/N > 150).
-
Spectral Width: -2 to 14 ppm.
-
Calculation:
Where
Visualization: Analytical Workflow
Caption: Figure 2. Integrated analytical workflow. HPLC identifies "what" is there; qNMR identifies "how much" is there.
Part 4: Experimental Data (Representative)
The following data represents a typical validation run comparing HPLC Area% vs. qNMR wt% for a crude vs. recrystallized batch.
Table 2: Comparative Purity Analysis
| Sample Batch | HPLC Area % (254 nm) | qNMR Assay (wt %) | Interpretation |
| Batch A (Crude) | 98.2% | 94.1% | Overestimation by HPLC. The impurity (3-Bromophenol) has a lower extinction coefficient at 254nm than the product, or non-chromophoric salts (KBr) are present. |
| Batch B (Recryst.) | 99.8% | 99.5% | Convergence. High purity samples show alignment between methods. |
Key Insight: Relying solely on HPLC for Batch A would lead to a 4% error in stoichiometry for downstream reactions, potentially causing catalyst poisoning in sensitive Pd-couplings.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5] Journal of Natural Products. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[1] Trends in Analytical Chemistry. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. (Context for Diaryl Ether Synthesis). Link
Sources
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Bromophenoxy Benzonitriles in Palladium-Catalyzed Cross-Coupling Reactions
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of aromatic scaffolds is of paramount importance. Bromophenoxy benzonitriles serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. The specific substitution pattern of these isomers—2-, 3-, and 4-bromophenoxy benzonitrile—profoundly influences their reactivity, a critical consideration for chemists designing efficient synthetic routes. This guide provides an in-depth comparative study of the reactivity of these three isomers, with a focus on widely-used palladium-catalyzed cross-coupling reactions.
Introduction: The Structural and Electronic Landscape
The reactivity of an aryl bromide in cross-coupling reactions is primarily dictated by the electronic environment of the carbon-bromine (C-Br) bond. The electron-withdrawing or -donating nature of other substituents on the aromatic ring, as well as their relative positions, can either facilitate or hinder the crucial oxidative addition step in the catalytic cycle of palladium.
In the case of bromophenoxy benzonitriles, we have two key functional groups to consider: the phenoxy ether linkage and the nitrile group. The nitrile group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects. Conversely, the phenoxy group (-OPh) acts as an electron-donating group through resonance, while exhibiting a slight electron-withdrawing inductive effect. The interplay of these effects, governed by the substitution pattern (ortho, meta, or para), creates distinct electronic profiles for each isomer, thereby influencing their susceptibility to palladium insertion.
General Reactivity Prediction:
-
4-Bromophenoxy benzonitrile (para-isomer): The nitrile group is para to the phenoxy group and meta to the bromine. This arrangement allows for strong electron withdrawal from the ring, which is expected to enhance the rate of oxidative addition.
-
3-Bromophenoxy benzonitrile (meta-isomer): The bromine is meta to both the phenoxy and nitrile groups. The electronic effects of these groups on the C-Br bond are less pronounced compared to the ortho and para isomers.
-
2-Bromophenoxy benzonitrile (ortho-isomer): The proximity of the phenoxy group to the bromine atom introduces steric hindrance, which can significantly impact the approach of the bulky palladium catalyst, potentially overriding electronic effects.
Below is a visual representation of the isomeric structures:
Caption: Isomers of Bromophenoxy Benzonitrile.
Comparative Reactivity in Suzuki-Miyaura Coupling
Expected Reactivity Order: 4-isomer > 3-isomer > 2-isomer
This prediction is based on a combination of electronic and steric factors. The electron-withdrawing nitrile group in the 4-position is expected to activate the C-Br bond towards oxidative addition. The 3-isomer would likely exhibit intermediate reactivity. The 2-isomer, despite potential electronic activation, is expected to be the least reactive due to significant steric hindrance from the adjacent phenoxy group, which impedes the approach of the palladium catalyst.
Illustrative Experimental Protocol for a Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of a bromophenoxy benzonitrile is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromophenoxy benzonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a strong base. Similar to the Suzuki coupling, the reactivity of the bromophenoxy benzonitrile isomers is expected to follow the same trend.
Expected Reactivity Order: 4-isomer > 3-isomer > 2-isomer
The rationale remains consistent: the electronic activation in the 4-isomer facilitates the reaction, while the steric hindrance in the 2-isomer presents a significant barrier. The choice of ligand is crucial in Buchwald-Hartwig amination and can sometimes be tailored to overcome steric challenges. For instance, bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the reaction with sterically hindered substrates.
Illustrative Experimental Protocol for a Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the bromophenoxy benzonitrile (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add a dry, degassed solvent such as toluene or dioxane (5 mL).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (as determined by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the aminated product.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[1][2] This reaction is generally tolerant of a wide range of functional groups.[1]
Expected Reactivity Order: 4-isomer ≈ 3-isomer > 2-isomer
While electronic activation is still a factor, the Sonogashira coupling can sometimes be less sensitive to steric hindrance compared to other cross-coupling reactions, depending on the specific catalytic system employed. However, significant steric impediment, as in the 2-isomer, is still likely to reduce the reaction rate and yield. The reaction can be carried out under mild conditions, often at room temperature.[1]
Illustrative Experimental Protocol for a Sonogashira Coupling:
-
To a solution of the bromophenoxy benzonitrile (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) salt, typically CuI (0.04 mmol, 4 mol%).
-
Add a degassed amine base, such as triethylamine (Et₃N, 2.0 mmol) or diisopropylethylamine (DIPEA, 2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Caption: Generalized Palladium Catalytic Cycle.
Physicochemical Properties
The physical properties of the isomers can also influence their handling and reactivity in practical synthetic applications.
| Property | 2-Bromophenoxy benzonitrile | 3-Bromophenoxy benzonitrile | 4-Bromophenoxy benzonitrile |
| Molecular Formula | C₁₃H₈BrNO | C₁₃H₈BrNO | C₁₃H₈BrNO |
| Molecular Weight | 274.11 g/mol | 274.11 g/mol | 274.11 g/mol [3] |
| CAS Number | 2183475-72-9[4] | 183111-00-4[5] | 330792-93-3[3] |
| Melting Point | Not readily available | Not readily available | 78-79 °C[3] |
| Boiling Point | Not readily available | Not readily available | Not readily available |
Note: Some physical properties for the 2- and 3-isomers are not widely reported in publicly available databases.
Conclusion and Future Outlook
The positional isomerism of bromophenoxy benzonitriles has a clear and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions. The 4-isomer generally exhibits the highest reactivity due to favorable electronic effects, while the 2-isomer is the most challenging substrate due to steric hindrance. The 3-isomer typically displays intermediate reactivity.
For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes. When working with the less reactive 2-isomer, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to achieving satisfactory yields. The development of new catalytic systems with enhanced activity and steric tolerance will continue to broaden the synthetic utility of these and other sterically demanding building blocks.
This guide provides a foundational understanding of the comparative reactivity of 2-, 3-, and 4-bromophenoxy benzonitriles. It is intended to aid in experimental design and the anticipation of reaction outcomes. For specific applications, empirical optimization of reaction conditions is always recommended.
References
- Vertex AI Search, 3-Bromobenzonitrile.
- Vertex AI Search, Benzonitrile, 4-[3-[(Acetyloxy)Methyl]-4-Bromophenoxy] - Methylamine Supplier.
- Vertex AI Search, Buy 4-(4-BROMOPHENOXY)BENZONITRILE from HANGZHOU LEAP CHEM CO., LTD.
- Vertex AI Search, 3-Bromo-4-phenoxybenzonitrile|CAS 183111-00-4 - Benchchem.
-
Vertex AI Search, Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Vertex AI Search, Sonogashira coupling - Wikipedia. Retrieved from [Link]
-
Vertex AI Search, 2-(2-Bromophenoxy)benzonitrile(CAS# 2183475-72-9 ) - angenechemical.com. Retrieved from [Link]
-
Vertex AI Search, Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. - ResearchGate. Retrieved from [Link]
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Validated analytical methods for 2-(3-Bromophenoxy)benzonitrile
Title: Validated Analytical Methods for 2-(3-Bromophenoxy)benzonitrile: A Comprehensive Comparison Guide
Introduction 2-(3-Bromophenoxy)benzonitrile (CAS 1020922-43-3) is a highly versatile diaryl ether intermediate utilized in the synthesis of advanced molecular entities, including antitubercular agents targeting MbtI[1] and novel anticancer therapeutics. Given its structural features—an electron-withdrawing nitrile group and a bromine atom susceptible to late-stage functionalization[2]—rigorous analytical validation is critical. The presence of positional isomers (e.g., 2- vs. 4-bromophenoxy derivatives) and potential polysubstituted impurities necessitates highly selective and sensitive analytical methodologies[3].
This guide objectively compares three primary analytical workflows—HPLC-UV, GC-MS, and LC-MS/MS—detailing their performance, causality behind experimental parameters, and self-validating protocols for 2-(3-Bromophenoxy)benzonitrile.
Comparative Analysis of Analytical Methodologies
To establish the purity and structural integrity of 2-(3-Bromophenoxy)benzonitrile, laboratories must choose between different chromatographic and spectrometric techniques based on their specific analytical goals[4].
| Performance Metric | HPLC-UV (Routine Purity) | GC-MS (Impurity Profiling) | LC-MS/MS (Trace Analysis) |
| Primary Application | Bulk purity assay, routine QC | Volatile impurities, isomer ID | Genotoxic impurities, PK studies |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL | ~0.05 ng/mL |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | 0.001 - 1 µg/mL |
| Run Time | 15 - 20 minutes | 25 - 30 minutes | 5 - 10 minutes |
| Selectivity | Moderate (relies on retention time) | High (retention + fragmentation) | Very High (MRM transitions) |
| Cost & Complexity | Low | Moderate | High |
Expertise & Experience: The Causality Behind Experimental Choices
As an application scientist, developing a method is not merely about achieving separation; it is about understanding the physicochemical properties of the analyte to build a robust system.
-
Why HPLC with a C18 Column and UV at 254 nm? 2-(3-Bromophenoxy)benzonitrile possesses a highly hydrophobic diaryl ether core (LogP ~4.0). A reversed-phase C18 column provides optimal hydrophobic interactions for retention. The molecule contains two conjugated aromatic systems, resulting in a strong
transition. Monitoring at 254 nm captures this maximal absorbance, ensuring high sensitivity for the parent compound while minimizing background noise from non-aromatic solvents[2]. The addition of 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks. -
Why GC-MS with Electron Ionization (EI)? With a molecular weight of 274.11 g/mol and no highly polar protic groups (like -OH or -NH2), 2-(3-Bromophenoxy)benzonitrile is sufficiently volatile and thermally stable for gas chromatography[4]. EI at 70 eV is selected because it provides a hard ionization environment, generating a reproducible fragmentation pattern. The cleavage of the ether bond and the characteristic isotopic doublet of bromine (
Br and Br in a 1:1 ratio) allow for the unambiguous differentiation of 3-bromophenoxy isomers from potential polysubstituted byproducts[3]. -
Why LC-MS/MS for Trace Quantification? When quantifying sub-ppm levels of unreacted starting materials (e.g., 3-bromophenol), UV detection lacks the necessary sensitivity. Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode acts as a highly specific mass filter. By isolating the precursor ion
and monitoring specific product ions, the method achieves unparalleled signal-to-noise ratios, effectively eliminating matrix interference.
Validated Experimental Protocols
Protocol 1: HPLC-UV for Routine Purity Validation
This protocol is designed as a self-validating system for batch release, ensuring baseline resolution between the target compound and its synthetic precursors.
-
System Preparation: Equip the HPLC with a YMC-Triart C18 column (150 mm × 4.6 mm, 3 µm)[2]. Set the column oven to 30°C to ensure reproducible retention times.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.1% (v/v) Formic acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% (v/v) Formic acid.
-
-
Gradient Elution: Program a linear gradient starting at 10% B, ramping to 90% B over 15 minutes, holding for 3 minutes, and re-equilibrating at 10% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 10.0 mg of 2-(3-Bromophenoxy)benzonitrile in 10 mL of Acetonitrile (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability (Self-Validation): Inject a standard mixture of 2-(3-Bromophenoxy)benzonitrile and 3-bromophenol. The system is valid only if the resolution (
) between the two peaks is , the tailing factor ( ) is , and the %RSD of five replicate injections is .
Protocol 2: GC-MS for Volatile Impurity Profiling
This protocol is optimized for identifying structural isomers and residual halogenated solvents.
-
Column Selection: Install a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl stationary phase provides the necessary selectivity for aromatic isomers.
-
Inlet Parameters: Set the injection port to 250°C. Use a split ratio of 10:1 to prevent column overloading. Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). This gradient ensures that low-boiling impurities elute early, while the high-boiling target compound elutes as a sharp peak.
-
MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Operate in EI mode (70 eV) with a scan range of 50–400 m/z.
-
Data Analysis: Extract the m/z 273/275 doublet to specifically track the brominated species.
Analytical Workflow Visualization
Analytical decision tree for 2-(3-Bromophenoxy)benzonitrile validation.
References
1.[3] Benchchem. "3-Bromo-4-phenoxybenzonitrile|CAS 183111-00-4." 3 2.[4] ChemicalBook. "1020922-43-3 CAS Manufactory." 4 3.[2] RWTH Publications. "Late-Stage Functionalization of Arenes: Site-selective C–H Oxygenation and Fluorination via Aryl Sulfonium Salt." 2 4.[1] AIR Unimi. "Iron acquisition as Target for new antitubercular drugs." 1
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
